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Compound of Interest

Compound Name: (2)-7-Hexadecenal

Cat. No.: B056490

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (Z)-7-
Hexadecenal, a significant semiochemical in the field of chemical ecology. The following
sections detail its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared
(IR) spectroscopic characteristics, offering a foundational dataset for its identification,
guantification, and analysis.

Data Presentation

The spectroscopic data for (Z)-7-Hexadecenal is summarized in the tables below. This
information is crucial for the structural elucidation and purity assessment of this long-chain
aldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of
organic molecules.

Table 1: *H NMR Spectroscopic Data for (Z)-7-Hexadecenal
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Chemical Shift (8)

Multiplicity Number of Protons  Assignment
Ppm
) Aldehyde proton (-
~9.76 Triplet (t) 1H
CHO)
) Olefinic protons (-
~5.35 Multiplet (m) 2H
CH=CH-)
Methylene protons
~2.42 Triplet (t) 2H adjacent to aldehyde
(-CH2CHO)
) Allylic protons (-
~2.01 Multiplet (m) 4H
CH2CH=CHCHz2-)
Methylene protons in
~1.2-1.4 Broad Multiplet 18H the alkyl chain (-
(CH2)9-)
) Terminal methyl
~0.88 Triplet (t) 3H

protons (-CHs)

Table 2: 13C NMR Spectroscopic Data for (Z)-7-Hexadecenal

While a fully assigned spectrum from a single source is not publicly available, typical chemical
shifts for the carbon environments in (Z)-7-Hexadecenal are presented below. These are
based on established ranges for similar long-chain unsaturated aldehydes.[1]
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Chemical Shift (6) ppm

Assignment

~202.9 Aldehyde carbon (C=0)

~130.0 Olefinic carbons (-CH=CH-)

439 Methylene carbon adjacent to aldehyde (-
CH2CHO)

~31.9 Methylene carbons in the alkyl chain

~29.1-29.7 Methylene carbons in the alkyl chain

~27.2 Allylic carbons (-CH2CH=CH-)

927 Methylene carbon adjacent to the terminal
methyl group (-CH2CH3)

~14.1 Terminal methyl carbon (-CHs)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. For (Z)-7-Hexadecenal, electron ionization (EIl) is a common method. The

NIST WebBook provides mass spectrum data for this compound.[2]

Table 3: Key Mass Spectrometry Data for (Z)-7-Hexadecenal
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miz Interpretation

238 Molecular ion [M]*

220 [M - H20]*

194 [M - C3He]*

97 McLafferty rearrangement fragment
83

69

55

41

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The

spectrum for (Z)-7-Hexadecenal will exhibit characteristic absorptions for the aldehyde and

alkene groups.

Table 4: Infrared (IR) Spectroscopic Data for (Z)-7-Hexadecenal

Wavenumber (cm—?) Functional Group Vibration

~3005 C-H (alkene) Stretching

~2925, ~2855 C-H (alkane) Stretching

9720 C-H (aldehyde) Stretching (Fermi resonance
doublet)

~1730 C=0 (aldehyde) Stretching

~1655 C=C (alkene, Z-isomer) Stretching

~1465 C-H (alkane) Bending

~725 C-H (alkene, Z-isomer) Out-of-plane bending
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Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for (Z)-7-Hexadecenal
are provided below. These represent typical procedures and may be adapted based on the
specific instrumentation available.

NMR Spectroscopy

o Sample Preparation: A sample of (Z)-7-Hexadecenal (typically 5-10 mg) is dissolved in a
deuterated solvent (e.g., 0.5-0.7 mL of CDCIs) in a 5 mm NMR tube. Tetramethylsilane
(TMS) is often added as an internal standard (0 ppm).

e 'H NMR Spectroscopy:
o Instrument: A 400 MHz or higher field NMR spectrometer.

o Acquisition Parameters:

Pulse sequence: Standard single-pulse sequence.

Number of scans: 16-64, depending on the sample concentration.

Relaxation delay: 1-5 seconds.

Spectral width: 0-12 ppm.

e 13C NMR Spectroscopy:

o Instrument: A 100 MHz or higher field NMR spectrometer.

o Acquisition Parameters:

Pulse sequence: Proton-decoupled single-pulse sequence.

Number of scans: 1024 or more, due to the low natural abundance of 13C.

Relaxation delay: 2 seconds.

Spectral width: 0-220 ppm.
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Gas Chromatography-Mass Spectrometry (GC-MS)

o Sample Preparation: A dilute solution of (Z)-7-Hexadecenal is prepared in a volatile solvent
such as hexane or dichloromethane.

e |nstrumentation and Conditions:

o Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm
i.d., 0.25 pm film thickness).

o Oven Temperature Program:

= [nitial temperature: 100 °C, hold for 2 minutes.

» Ramp: Increase to 250 °C at a rate of 10 °C/min.

» Final hold: Hold at 250 °C for 5 minutes.
o Carrier Gas: Helium at a constant flow rate of 1 mL/min.
o Injection: 1 pL of the sample is injected in splitless mode.
o Mass Spectrometer:

» |onization mode: Electron lonization (EIl) at 70 eV.

= Mass range: m/z 40-400.

Fourier-Transform Infrared (FTIR) Spectroscopy

o Sample Preparation: A thin film of neat (Z)-7-Hexadecenal is prepared between two sodium
chloride (NaCl) or potassium bromide (KBr) plates.

e Instrumentation and Conditions:
o Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

o Acquisition Parameters:
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Resolution: 4 cm~1.

Number of scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Spectral range: 4000-400 cm~1.

A background spectrum of the clean plates is recorded and subtracted from the sample

spectrum.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of a
compound like (Z)-7-Hexadecenal.
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Workflow for Spectroscopic Analysis of (Z)-7-Hexadecenal
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Caption: Workflow for the spectroscopic analysis of (Z)-7-Hexadecenal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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